molecular formula C7H10N2O B1323495 (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol CAS No. 623564-45-4

(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol

Cat. No.: B1323495
CAS No.: 623564-45-4
M. Wt: 138.17 g/mol
InChI Key: PQRBAZCVIZIHPD-UHFFFAOYSA-N
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Description

(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol is a heterocyclic compound featuring a bicyclic pyrrolopyrazole core with a hydroxymethyl (-CH2OH) substituent at the 2-position. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules. Pyrrolopyrazole derivatives are widely explored as kinase inhibitors, antibiotic adjuvants, and intermediates in synthesizing complex pharmaceuticals .

Properties

IUPAC Name

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-5-6-4-7-2-1-3-9(7)8-6/h4,10H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRBAZCVIZIHPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623564-45-4
Record name {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole with formaldehyde in the presence of a base to yield the desired methanol derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antitumor Activity
Recent studies have indicated that derivatives of pyrrolo[1,2-b]pyrazole compounds exhibit significant antitumor activity. For instance, compounds synthesized from (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol have been tested for their ability to inhibit tubulin polymerization, a crucial process in cancer cell division. The structural modifications of these compounds can enhance their efficacy against various cancer cell lines .

1.2 Antiviral Properties
Research has also highlighted the antiviral properties of pyrrolo[1,2-b]pyrazole derivatives. Compounds related to this compound have shown promising results in inhibiting viral replication in vitro. This makes them potential candidates for the development of antiviral therapies targeting specific viral infections .

1.3 Coagulation Factor Inhibition
Another significant application lies in the inhibition of coagulation factors. Studies have synthesized hybrid derivatives of this compound that act as dual inhibitors for coagulation factors Xa and XIa. These compounds could be pivotal in developing new anticoagulant drugs with improved safety profiles compared to existing therapies .

Materials Science Applications

2.1 Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Research into the optimization of its electronic properties is ongoing to enhance device performance .

2.2 Polymer Chemistry
In polymer chemistry, this compound can serve as a building block for synthesizing new polymeric materials with tailored properties. The incorporation of this compound into polymer matrices can improve mechanical strength and thermal stability, making it suitable for various industrial applications .

Research Tool Applications

3.1 Chemical Probes
this compound can be utilized as a chemical probe in biological research to study specific enzyme activities or cellular pathways. Its structural features allow it to selectively bind to certain biological targets, facilitating the investigation of complex biochemical processes .

3.2 Synthesis of Novel Compounds
The compound serves as an essential intermediate in the synthesis of various novel heterocyclic compounds that may possess unique biological activities. Researchers are exploring its potential in creating libraries of compounds for high-throughput screening in drug discovery programs .

Summary Table of Applications

Application AreaSpecific Use CasesPotential Benefits
Medicinal ChemistryAntitumor activity; antiviral properties; coagulation factor inhibitionNew therapeutic agents
Materials ScienceOrganic electronics; polymer chemistryEnhanced material properties
Research ToolsChemical probes; synthesis of novel compoundsInsights into biological mechanisms

Mechanism of Action

The mechanism of action of (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Substituted Amine Derivatives

(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine

  • Structure: Features an aminomethyl (-CH2NH2) group at the 3-position.
  • Applications : Serves as a key intermediate in synthesizing Aurora kinase inhibitors like Danusertib, which has undergone Phase II trials for cancer therapy .
  • Synthesis : Achieved via an 8-step route involving SEM protection, alkylation, and hydrogenation, with a 29.4% overall yield .
  • Comparison : The amine group improves binding to kinase active sites but may reduce solubility compared to the hydroxymethyl analog .

{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine dihydrochloride

  • Properties : Hydrochloride salt form enhances stability. Molecular weight: 210.10 g/mol .
  • Role : Used in preclinical studies targeting PDE4-mediated diseases .

Halogenated Derivatives

3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

  • Structure : Bromine atom at the 3-position.
  • Applications : Intermediate for Suzuki couplings to introduce aryl/heteroaryl groups. Molecular weight: 187.04 g/mol .
  • Comparison : Bromine facilitates cross-coupling reactions but lacks the hydrogen-bonding capability of the hydroxymethyl group .

(S)-(5-Fluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol

  • Structure : Fluorine at the 5-position alongside hydroxymethyl.
  • Properties : Fluorine increases metabolic stability and lipophilicity. Molecular weight: 156.16 g/mol (calculated) .
  • Comparison: The fluorine substitution may enhance blood-brain barrier penetration compared to the non-fluorinated methanol derivative .

Ester and Carbonitrile Derivatives

Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate

  • Structure : Ethyl ester (-COOEt) at the 2-position.
  • Molecular weight: 180.20 g/mol; purity ≥95% .
  • Comparison : The ester group offers versatility in hydrolysis reactions but lacks the polar hydroxyl group’s solubility advantages .

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile

  • Structure : Carbonitrile (-CN) substituent.
  • Properties : Molecular weight: 133.15 g/mol; used in heterocyclic building blocks .
  • Comparison: The electron-withdrawing cyano group may reduce nucleophilicity compared to hydroxymethyl .

Triazole-Fused Derivatives

(5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazol-3-yl)(phenyl)methanol

  • Structure : Fused triazole ring with a phenyl-hydroxymethyl group.
  • Molecular weight: 228.25 g/mol (calculated) .

Aryl and Heteroaryl Substituted Derivatives

3-(4-Fluorophenyl)-2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

  • Applications : Potent TGF-β receptor kinase inhibitor (IC50 = 12 nM) .
  • Comparison : Bulky aryl groups improve target affinity but may reduce bioavailability compared to smaller hydroxymethyl substituents .

4-(2-(6-Methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-ol

  • Structure: Quinoline substituent for enhanced intercalation.
  • Role : Investigated for tyrosine kinase inhibition .

Key Findings

  • Synthetic Accessibility : The hydroxymethyl derivative’s synthesis is less documented compared to amine or halogenated analogs, which benefit from established cross-coupling routes .
  • Biological Activity : Hydroxymethyl groups balance solubility and binding, whereas bulkier aryl substituents improve target affinity at the cost of pharmacokinetics .
  • Structural Versatility : Substituents like esters, nitriles, and fused triazoles expand applications in drug discovery and materials science .

Biological Activity

(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Information

  • Molecular Formula : C7H10N2O
  • SMILES : C1CC2=CC(=NN2C1)CO
  • InChI : InChI=1S/C7H10N2O/c10-5-6-4-7-2-1-3-9(7)8-6/h4,10H,1-3,5H2

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrrolo[1,2-b]pyrazole compounds exhibit significant anti-inflammatory properties. For instance, a series of novel pyrazole derivatives were synthesized and tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The results demonstrated that certain derivatives achieved inhibition rates comparable to established anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Properties

Studies have shown that this compound and its derivatives possess antimicrobial activity against various bacterial strains. For example, compounds were screened against E. coli and S. aureus, with some exhibiting promising antibacterial effects. The presence of specific substituents on the pyrazole ring was found to enhance this activity significantly .

3. Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in certain cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation .

The biological activities of this compound are believed to stem from its interaction with specific molecular targets:

  • Inhibition of Kinases : Some studies have highlighted the compound's ability to inhibit kinases involved in inflammatory responses and cancer progression, particularly the TGF-beta type I receptor kinase .
  • Modulation of Cytokine Production : The compound may influence the production of pro-inflammatory cytokines by affecting signaling pathways such as NF-kB and MAPK pathways .

Case Study 1: Anti-inflammatory Activity

A recent study synthesized a series of pyrazole derivatives based on the this compound framework. In vitro assays demonstrated that these compounds inhibited TNF-α and IL-6 production in activated macrophages by up to 85% at concentrations as low as 10 µM. This suggests a strong potential for therapeutic applications in inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, a derivative of this compound was tested against multiple bacterial strains including Klebsiella pneumoniae and Pseudomonas aeruginosa. Results indicated significant bactericidal activity with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics used in clinical settings .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of TNF-α and IL-6
AntimicrobialEffective against E. coli and S. aureus
CytotoxicityInduces apoptosis in cancer cells

Q & A

Q. What are the recommended synthetic routes for (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol and its derivatives?

  • Methodological Answer : The synthesis of pyrrolopyrazole derivatives often involves cyclization reactions and functional group transformations. For example:
  • Cyclization : Diazomethane and triethylamine in dichloromethane at low temperatures (-20°C) can facilitate the formation of the pyrrolopyrazole core .
  • Functionalization : Substituted pyridines or quinolines can be introduced via Suzuki coupling or nucleophilic substitution. For instance, Galunisertib (a related compound) incorporates a 6-methylpyridin-2-yl group via coupling reactions .
  • Purification : Column chromatography (ethyl acetate/hexane, 1:4) and recrystallization (ethanol or 2-propanol) are standard steps .

Q. How can researchers characterize the solubility and stability of this compound derivatives?

  • Methodological Answer :
  • Solubility : Use dynamic light scattering (DLS) or HPLC to assess solubility in DMSO, water, or ethanol. For example, Galunisertib has limited aqueous solubility (<1 mg/ml) but dissolves well in DMSO (74 mg/ml) .
  • Stability : Monitor degradation via LC-MS under varying pH, temperature, and light conditions. Storage at 2–8°C in sealed containers is recommended for analogs like 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole .

Q. What spectroscopic techniques are critical for structural validation of pyrrolopyrazole derivatives?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm regiochemistry and substituent positions. For example, the methyl group on pyridine in Galunisertib appears as a singlet at δ 2.5 ppm .
  • X-ray crystallography : Used to resolve crystalline forms, as demonstrated for the monohydrate structure of 2-(6-methyl-pyridin-2-yl)-3-[6-amidoquinolin-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole .
  • HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., C22H19N5O for Galunisertib, MW 369.42) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for scale-up?

  • Methodological Answer :
  • Catalyst screening : Replace chloramine-T with milder catalysts (e.g., Pd/C) to reduce byproducts in coupling steps .
  • Solvent optimization : Substitute dichloromethane with biodegradable solvents (e.g., cyclopentyl methyl ether) while maintaining reaction efficiency .
  • Crystallization control : Adjust cooling rates and anti-solvent addition (e.g., water in DMSO) to improve yield and purity of crystalline forms .

Q. What in vitro assays are suitable for evaluating the biological activity of pyrrolopyrazole derivatives?

  • Methodological Answer :
  • Kinase inhibition : Use TGF-β/Smad or RIP1 kinase inhibition assays. Galunisertib inhibits TGF-β receptor I (IC50 1 nM) in cell-free systems .
  • Cellular assays : Measure pSMAD2/3 phosphorylation in MPC-11 cells to assess TGF-β pathway modulation .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2) to evaluate anti-proliferative effects .

Q. How can structure-activity relationships (SAR) guide the design of pyrrolopyrazole-based inhibitors?

  • Methodological Answer :
  • Core modifications : Replace the pyridine ring with quinoline (as in Galunisertib) to enhance binding affinity to kinase domains .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., Br at position 3) to improve metabolic stability, as seen in 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole .
  • Data-driven design : Use molecular docking (e.g., AutoDock Vina) to predict interactions with ALK5 or RIP1 kinase active sites .

Q. How should researchers address contradictions in solubility or bioactivity data across studies?

  • Methodological Answer :
  • Batch variability : Compare multiple synthesis batches using HPLC purity checks (e.g., >98% for Galunisertib) .
  • Assay standardization : Validate protocols using positive controls (e.g., LY2109761 for TGF-β inhibition) and replicate experiments across labs .
  • Data normalization : Report bioactivity as % inhibition relative to vehicle controls to account for plate-to-plate variability .

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